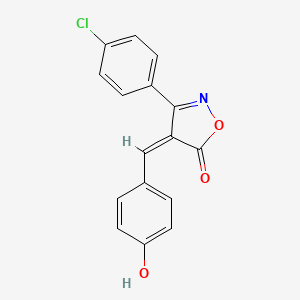
1-(2-furoyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-4-(methylsulfonyl)piperazine, also known as FMSP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. FMSP has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
1-(2-furoyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, HIV, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of disease. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, reduce the proliferation of cancer cells, and inhibit the replication of viruses. This compound has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-furoyl)-4-(methylsulfonyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. This compound has also been extensively studied, and its pharmacological activities and mechanisms of action are well characterized. However, this compound also has some limitations for use in lab experiments. It is a relatively complex compound, and its synthesis requires multiple steps and purification techniques. This compound also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-furoyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of new drugs and therapies based on the pharmacological activities of this compound. Another area of interest is the investigation of the mechanisms of action of this compound, which could lead to the identification of new targets for drug development. Additionally, the development of new synthesis methods for this compound could make it more accessible for research and drug development.
Méthodes De Synthèse
1-(2-furoyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of furoic acid with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation using various techniques such as chromatography and recrystallization.
Propriétés
IUPAC Name |
furan-2-yl-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-17(14,15)12-6-4-11(5-7-12)10(13)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZDHDBYBLFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)






![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)
![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)
![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)


